5-Amino-2-chlorobenzonitrile chemical properties and structure
5-Amino-2-chlorobenzonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with 5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3]
Core Chemical Identity and Structure
5-Amino-2-chlorobenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino (-NH2) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.
The fundamental structural and identifying information for this compound is summarized below.
Table 1: Chemical Identity of 5-Amino-2-chlorobenzonitrile
| Identifier | Value | Reference |
| IUPAC Name | 5-amino-2-chlorobenzonitrile | [4] |
| CAS Number | 35747-58-1 | [1][4][5][6] |
| Molecular Formula | C₇H₅ClN₂ | [5][][8] |
| Molecular Weight | 152.58 g/mol | [5][][8] |
| Canonical SMILES | C1=CC(=C(C=C1N)C#N)Cl | [] |
| InChI | 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [4][][8] |
| InChI Key | VVDIMAMYKUTSCL-UHFFFAOYSA-N | [4][8] |
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// Substituent nodes N_amino [label="H₂N", pos="-1.3, -2.8!", fontcolor="#4285F4"]; Cl [label="Cl", pos="2.2, -0.6!", fontcolor="#34A853"]; C_nitrile [label="C", pos="0, 2.4!"]; N_nitrile [label="N", pos="0, 3.4!"];
// Benzene ring bonds C6 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label=""];
// Substituent bonds C3 -- N_amino [label=""]; C5 -- Cl [label=""]; C1 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="≡"];
// Invisible nodes for double bond placement db1 [pos="-0.52,0.3!", shape=point]; db2 [pos="0.52,0.3!", shape=point]; db3 [pos="-0.84, -1.2!", shape=point]; db4 [pos="0.84, -1.2!", shape=point]; db5 [pos="0, -2.1!", shape=point];
// Double bonds C6 -- C2 [style=bold]; C1 -- C5 [style=bold]; C4 -- C3 [style=bold]; }
Physicochemical Properties
The physical and chemical properties of 5-Amino-2-chlorobenzonitrile determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.
Table 2: Physicochemical Data for 5-Amino-2-chlorobenzonitrile
| Property | Value | Reference |
| Appearance | Light yellow to brown Solid | [1] |
| Melting Point | 115.5 °C | [1] |
| Boiling Point | 250.67 °C (estimate) | [1] |
| Density | 1.9802 g/cm³ (estimate) | [1] |
| pKa | 2.15 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2–8 °C, under inert gas | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of 5-Amino-2-chlorobenzonitrile in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.
Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile
A common and effective method for preparing 5-Amino-2-chlorobenzonitrile is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[1]
Materials:
-
2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (56 g, 248.6 mmol)
-
Isopropanol (125 mL)
-
Concentrated hydrochloric acid (62.5 mL)
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Protocol:
-
Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.
-
Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.[1]
-
Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for 5-Amino-2-chlorobenzonitrile).[1] This procedure has been reported to achieve a yield of approximately 96%.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of 5-Amino-2-chlorobenzonitrile.
Protocol for HPLC Analysis:
-
Chromatography Column: Xterra™ RP18 (3.5 μm, 150 × 4.6 mm).[1]
-
Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]
-
Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]
-
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detection across a wavelength range of 210-370 nm.[1]
-
Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]
Reactivity and Applications
5-Amino-2-chlorobenzonitrile serves as a versatile intermediate in organic synthesis.[1][] Its reactivity is primarily defined by its three functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
-
Nitrile Group: The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.
-
Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.
The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.[2]
References
- 1. 35747-58-1 | CAS DataBase [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-2-chlorobenzonitrile | 35747-58-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 5-Amino-2-chlorobenzonitrile | 35747-58-1 [m.chemicalbook.com]
- 8. 5-amino-2-chlorobenzonitrile - Amerigo Scientific [amerigoscientific.com]
